4-(Difluoromethoxy)-3-methylbenzonitrile
Description
4-(Difluoromethoxy)-3-methylbenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzonitrile core
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-4,9H,1H3 |
InChI Key |
DZMMITOZFXIIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methylbenzonitrile.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the temperature is maintained at around 50-60°C.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure may enhance bioavailability and metabolic stability, which are critical factors in drug development.
Research indicates that compounds containing difluoromethoxy groups often exhibit interesting pharmacological properties, including:
- Antimicrobial Activity: Preliminary studies suggest that 4-(difluoromethoxy)-3-methylbenzonitrile may possess antimicrobial properties, although detailed investigations are required to confirm these effects.
- Enzyme Inhibition: There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Case Study on Antimicrobial Properties
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results showed promising inhibition zones, indicating potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms involved.
Enzyme Interaction Studies
Another study focused on the interaction of this compound with phospholipase A2, revealing competitive inhibition characteristics that suggest a potential role in modulating inflammatory responses. This finding highlights the compound's relevance in therapeutic contexts where inflammation is a concern.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins or enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar difluoromethoxy group but differs in the presence of a cyclopropylmethoxy group and a carboxylic acid functional group.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of a methyl group and a nitrile group.
Uniqueness
4-(Difluoromethoxy)-3-methylbenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its difluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications.
Biological Activity
4-(Difluoromethoxy)-3-methylbenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H8F2N
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Structure : The compound features a benzonitrile core with a difluoromethoxy group and a methyl substituent, which may influence its interaction with biological targets.
The biological activity of 4-(difluoromethoxy)-3-methylbenzonitrile is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Interactions:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer proliferation and other diseases.
- Receptor Modulation : It may also act as a modulator for receptors involved in neurotransmission and inflammation.
Anticancer Activity
Recent studies have indicated that 4-(difluoromethoxy)-3-methylbenzonitrile exhibits significant antiproliferative effects against various cancer cell lines.
These results suggest that the compound may be effective in targeting cancer cells while sparing normal cells, as indicated by higher IC50 values in non-cancerous cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Anticancer Effects :
A study conducted on the efficacy of 4-(difluoromethoxy)-3-methylbenzonitrile in hepatocellular carcinoma models demonstrated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential synergistic effects. -
Antimicrobial Efficacy Testing :
In vitro experiments assessing the antimicrobial properties revealed that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, indicating its potential for treating resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
